N-(4-ethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

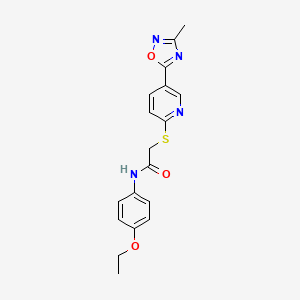

N-(4-ethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 3-methyl-1,2,4-oxadiazole ring at the 5-position and a thioacetamide group at the 2-position. The thioacetamide moiety links the pyridine ring to a 4-ethoxyphenyl group. The 1,2,4-oxadiazole ring is an electron-deficient aromatic system known for enhancing metabolic stability and bioavailability in drug candidates, while the ethoxyphenyl group may influence lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-3-24-15-7-5-14(6-8-15)21-16(23)11-26-17-9-4-13(10-19-17)18-20-12(2)22-25-18/h4-10H,3,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATJZOYBVZGIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound's chemical structure can be represented by the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 439.47 g/mol |

| Molecular Formula | C22H25N5O5 |

| LogP | 2.738 |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 94.157 |

This structure indicates a complex interaction potential with biological targets, influenced by its hydrophobic and polar characteristics.

This compound is part of the broader category of oxadiazole derivatives, known for their diverse biological activities. The oxadiazole moiety has been shown to possess anticancer properties by interacting with various biological pathways. Research indicates that compounds containing the 1,3,4-oxadiazole scaffold can inhibit key enzymes involved in cancer progression such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

These interactions lead to the suppression of tumor cell proliferation and induction of apoptosis in various cancer cell lines .

Anticancer Potential

Several studies have reported on the anticancer efficacy of oxadiazole derivatives. For instance, a review highlighted that 1,3,4-oxadiazoles exhibit significant cytotoxic effects against multiple cancer cell lines. The compound's ability to inhibit telomerase activity and HDAC contributes to its potential as an anticancer agent .

Case Study: RET Kinase Inhibition

A study on related benzamide compounds demonstrated that certain derivatives effectively inhibited RET kinase activity, which is crucial in various cancers. The findings suggest that similar oxadiazole-containing compounds could also exhibit potent antitumor effects through comparable mechanisms .

Antimicrobial Activity

Research has also explored the antimicrobial properties of oxadiazole derivatives. These compounds have shown effectiveness against a range of bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents .

Scientific Research Applications

Anticancer Properties

The compound has been studied for its potential as an anticancer agent due to the presence of the 1,3,4-oxadiazole and pyridine moieties, which have demonstrated significant biological activities.

Case Studies

A review highlighted several studies where oxadiazole derivatives exhibited significant anticancer activity:

- Zheng et al. (2023) synthesized novel oxadiazole derivatives and evaluated their telomerase inhibitory activity against gastric cancer cell lines SGC-7901. Some derivatives showed IC50 values as low as 2.3 µM .

- Bajaj et al. reported that their synthesized oxadiazole-thione derivatives had high potency against the MCF-7 breast cancer cell line, outperforming standard chemotherapeutics like adriamycin .

| Study | Compound | Cancer Cell Line | IC50 Value |

|---|---|---|---|

| Zheng et al. | 1,3,4-Oxadiazole Derivative | SGC-7901 | 2.3 µM |

| Bajaj et al. | Oxadiazole-Thione Derivative | MCF-7 | Potency > Adriamycin |

Antimicrobial Activities

In addition to anticancer properties, N-(4-ethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has been investigated for its antimicrobial effects.

Antiviral and Antifungal Activities

Recent studies have indicated that compounds with oxadiazole moieties possess antiviral and antifungal properties. A study by Khan et al. demonstrated that certain oxadiazole derivatives exhibited significant activity against various viral strains and fungal pathogens .

Case Studies

Research has shown promising results:

- A study on pyrimidine derivatives containing oxadiazoles revealed their efficacy against viral infections and fungal growth .

Drug Development Potential

The structural characteristics of this compound make it a candidate for further drug development.

Structure Activity Relationship (SAR)

Understanding the SAR of this compound can help in optimizing its efficacy and reducing toxicity. The presence of specific functional groups influences its biological activity significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

- Compound 28 (): N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide shares the 3-methyl-1,2,4-oxadiazole substituent. However, its pyrazole core and trifluoromethyl/nitrophenyl groups confer distinct electronic properties.

- Compound 16e () : A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazole substituent. Unlike the target compound, it incorporates a bicyclic β-lactam system, highlighting the versatility of oxadiazole in diverse drug scaffolds .

Thioacetamide-Containing Analogues

- Compounds 1c and 2c (): These feature a 4,6-biaryl-2-thiopyridine scaffold linked to thiazole/isoxazole via thioacetamide.

- Compound 5j (): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide replaces oxadiazole with thiadiazole.

Physicochemical Properties

- Melting Points : Thiadiazole derivatives () exhibit melting points of 132–170°C, while oxadiazole-containing compounds (e.g., ) often show higher thermal stability due to aromaticity. The target compound’s melting point is likely within this range, though experimental data is unavailable .

- Synthetic Yields : Thioacetamide-linked compounds () report yields of 68–88%, suggesting the target compound’s synthesis is feasible via similar nucleophilic substitution or coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.